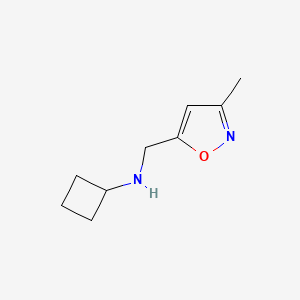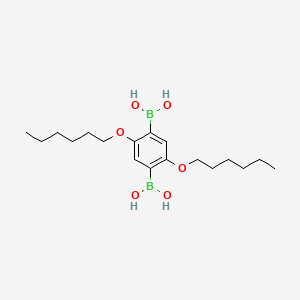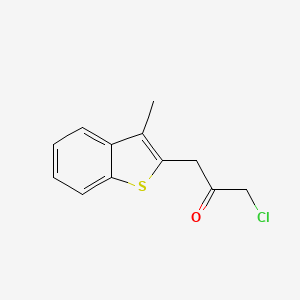
Glutarimide, 3-ethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutarimide, 3-ethyl-3-phenyl-, is an organic compound with the molecular formula C13H15NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, 3-ethyl-3-phenyl-, typically involves the condensation of ethyl cyanoacetate with acetophenone in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of Glutarimide, 3-ethyl-3-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glutarimide, 3-ethyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Applications De Recherche Scientifique
Glutarimide, 3-ethyl-3-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting protein synthesis and cell growth.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Glutarimide, 3-ethyl-3-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the elongation of peptide chains. This action is similar to that of cycloheximide, another glutarimide derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheximide: A potent inhibitor of protein synthesis, used in biological research.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide, used in the treatment of multiple myeloma and other cancers
Uniqueness
Glutarimide, 3-ethyl-3-phenyl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike thalidomide and lenalidomide, it does not possess the same level of immunomodulatory effects but is more focused on inhibiting protein synthesis .
Propriétés
Numéro CAS |
2900-50-7 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-ethyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16) |
Clé InChI |
NSCAOEOKWMLESY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


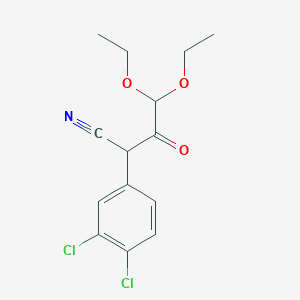
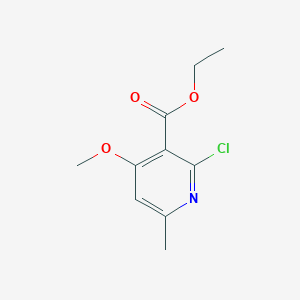
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
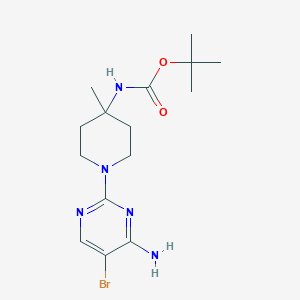
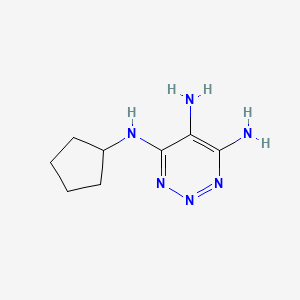
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
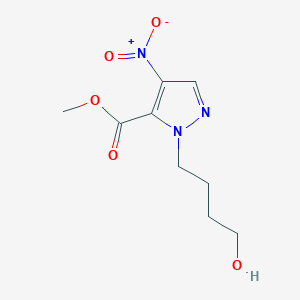
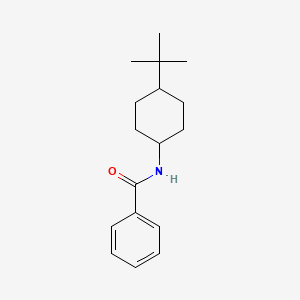
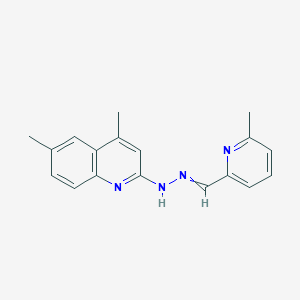
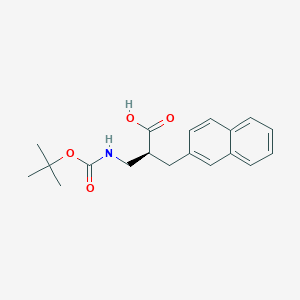
![2-[3-Chloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13997828.png)
